4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol
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Overview
Description
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol is a stable isotope-labeled compound with the molecular formula C10H12D3NO3 and a molecular weight of 200.25 . This compound is an intermediate in the synthesis of rac Metanephrine-d3 Hydrochloride Salt, a labeled metabolite of Epinephrine. It is a naturally occurring derivative of Epinephrine, found in urine and certain tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol involves several steps. The starting material undergoes alkylation, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . The reaction conditions typically involve the use of various reagents and solvents to facilitate each step.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol involves its interaction with molecular targets and pathways. As a derivative of Epinephrine, it likely exerts its effects by binding to adrenergic receptors and modulating the associated signaling pathways. This interaction influences various physiological processes, including cardiovascular and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenemethanol:
4-Methylbenzenemethanol:
α-Ethyl-4-methoxybenzenemethanol: This compound has an ethyl group in place of the methyl group.
Uniqueness
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol is unique due to its stable isotope labeling with deuterium, which makes it valuable for metabolic research and as a chemical reference. This labeling allows for precise tracking and analysis in various scientific applications.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
200.25 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3/i1D3 |
InChI Key |
JWJCTZKFYGDABJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
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